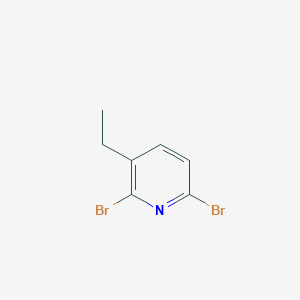

2,6-Dibromo-3-ethylpyridine

Description

Propriétés

IUPAC Name |

2,6-dibromo-3-ethylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-2-5-3-4-6(8)10-7(5)9/h3-4H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIVXQNUVVKUURK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=C(C=C1)Br)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.94 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-Dibromo-3-ethylpyridine typically involves the bromination of 3-ethylpyridine. One common method includes the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the 2 and 6 positions .

Industrial Production Methods: Industrial production of 2,6-Dibromo-3-ethylpyridine often employs similar bromination techniques but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through distillation or recrystallization .

Analyse Des Réactions Chimiques

Types of Reactions: 2,6-Dibromo-3-ethylpyridine undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromine atoms are replaced by other nucleophiles.

Coupling Reactions: It is often used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions:

Nucleophilic Substitution: Common reagents include sodium methoxide or potassium tert-butoxide in polar solvents.

Suzuki-Miyaura Coupling: This reaction typically involves palladium catalysts and boronic acids under mild conditions.

Major Products:

Substitution Reactions: Products include various substituted pyridines depending on the nucleophile used.

Coupling Reactions: Products are often biaryl compounds or other complex organic molecules.

Applications De Recherche Scientifique

Agricultural Chemistry

Herbicides and Pesticides Development

2,6-Dibromo-3-ethylpyridine is utilized as an intermediate in the synthesis of agrochemicals, particularly in the development of herbicides and pesticides. These compounds are designed to target specific plant species, enhancing crop protection and yield. Research indicates that derivatives of this compound can exhibit selective herbicidal activity against resistant weeds, making them valuable in sustainable agriculture practices .

Pharmaceutical Development

Antimicrobial and Antifungal Properties

In medicinal chemistry, 2,6-Dibromo-3-ethylpyridine plays a crucial role in synthesizing pharmaceuticals with potential antimicrobial and antifungal properties. Studies have shown that this compound can disrupt microbial cell membranes, leading to increased permeability and cell lysis. Its derivatives have demonstrated significant activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus, as well as antifungal activity against Candida albicans (see Table 1 for antimicrobial activity data) .

Table 1: Antimicrobial Activity Against Bacterial Strains

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 0.0195 mg/mL |

| Bacillus mycoides | 0.0048 mg/mL |

| Staphylococcus aureus | 0.0048 mg/mL |

| Candida albicans | 0.039 mg/mL |

Material Science

Development of Specialized Polymers

The compound is also employed in material science for developing specialized polymers and materials that exhibit improved thermal stability and resistance to environmental degradation. These properties are essential for producing durable products used in various applications, including electronics and construction materials .

Analytical Chemistry

Reagent in Analytical Methods

In analytical chemistry, 2,6-Dibromo-3-ethylpyridine serves as a reagent for detecting and quantifying other chemical substances. Its application aids researchers in environmental monitoring and quality control processes, allowing for the accurate assessment of chemical pollutants in various matrices .

Case Studies

Several case studies highlight the efficacy of 2,6-Dibromo-3-ethylpyridine in different applications:

-

Case Study on Herbicidal Activity

A study published in an agricultural journal explored the herbicidal effects of a derivative of 2,6-Dibromo-3-ethylpyridine against common weed species. Results indicated a significant reduction in weed biomass compared to untreated controls, showcasing its potential as a selective herbicide. -

Pharmaceutical Research on Antimicrobial Activity

Another study investigated the antimicrobial properties of synthesized derivatives of this compound. The research demonstrated that certain derivatives exhibited potent activity against both Gram-positive and Gram-negative bacteria, supporting their potential use in developing new antimicrobial agents. -

Material Science Application

Research into polymer composites incorporating 2,6-Dibromo-3-ethylpyridine revealed enhanced thermal stability and mechanical properties compared to traditional materials. This advancement suggests its utility in manufacturing high-performance materials for industrial applications.

Mécanisme D'action

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 2,6-Dibromo-3-ethylpyridine with two pyridine derivatives from the evidence:

Comparison with 4-(4-(Dimethylamino)phenyl)-2,6-dimethyl-N3,N5-bis(2-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxamide (Compound 6o)

Key Differences :

- Compound 6o is a 1,4-dihydropyridine with amide and nitro groups, enabling hydrogen bonding and redox activity, whereas 2,6-Dibromo-3-ethylpyridine lacks such polar functionalities.

- The ethyl group in 2,6-Dibromo-3-ethylpyridine may enhance lipophilicity compared to the methyl groups in Compound 6o, influencing bioavailability .

Comparison with 2,4-Dibromo-6-chloropyridin-3-amine

| Property | 2,6-Dibromo-3-ethylpyridine | 2,4-Dibromo-6-chloropyridin-3-amine |

|---|---|---|

| Substituents | 2-Br, 6-Br, 3-Et | 2-Br, 4-Br, 6-Cl, 3-NH2 |

| Reactivity | Likely electrophilic substitution | Enhanced nucleophilicity (NH2 group) |

| Potential Applications | Catalyst ligand, agrochemicals | Pharmaceuticals, cross-coupling reactions |

Research Implications and Gaps

- Synthetic Challenges : The ethyl group in 2,6-Dibromo-3-ethylpyridine may complicate regioselective bromination compared to smaller substituents in analogs .

- Catalytic Utility : Its bromine substituents could make it a candidate for cross-coupling reactions, akin to 2,4-Dibromo-6-chloropyridin-3-amine, but steric effects require validation .

Activité Biologique

2,6-Dibromo-3-ethylpyridine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological effects, and relevant research findings.

Synthesis

The synthesis of 2,6-dibromo-3-ethylpyridine typically involves bromination of 3-ethylpyridine using brominating agents. Various methods have been reported in the literature, including the use of dibromohydantoin as a brominating agent in a solvent like carbon tetrachloride. This method is noted for its efficiency and high yield under mild conditions, aligning with green chemistry principles .

Biological Activity

Antiproliferative Effects

Recent studies have highlighted the antiproliferative activity of 2,6-dibromo-3-ethylpyridine against various cancer cell lines. The compound has been evaluated for its ability to inhibit cell growth and induce cell cycle arrest. For instance, a study showed that several derivatives of pyridine exhibited significant antiproliferative effects with IC50 values ranging from 1.45 to 4.25 μM against different cancer types .

Mechanism of Action

The mechanism by which 2,6-dibromo-3-ethylpyridine exerts its antiproliferative effects appears to involve cell cycle arrest at the G2/M phase. This was demonstrated through flow cytometry analysis, which indicated a dose-dependent accumulation of cells in this phase following exposure to the compound .

Case Studies

- Study on Cancer Cell Lines : In one study, 2,6-dibromo-3-ethylpyridine was tested on human cancer cell lines including HEp-2 and NCI-H460. The results indicated that the compound significantly inhibited cell proliferation and induced apoptosis .

- Comparative Analysis with Other Pyridine Derivatives : A comparative study evaluated the biological activity of various pyridine derivatives, including 2,6-dibromo-3-ethylpyridine. It was found that this compound exhibited superior activity against certain cancer cell lines compared to its analogs .

Table: Biological Activity Comparison of Pyridine Derivatives

| Compound | IC50 (μM) | Mechanism of Action |

|---|---|---|

| 2,6-Dibromo-3-ethylpyridine | 1.45 - 4.25 | G2/M Phase Arrest |

| Other Pyridine Derivative A | 5.0 - 10.0 | Apoptosis Induction |

| Other Pyridine Derivative B | 15.0 - 20.0 | Cell Cycle Disruption |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2,6-Dibromo-3-ethylpyridine, and how can purity be optimized?

- Methodology :

- Bromination and Alkylation : Start with 3-ethylpyridine. Use N-bromosuccinimide (NBS) in a brominating agent like HBr/H₂O₂ under controlled temperatures (0–25°C) to introduce bromine at the 2- and 6-positions. Monitor reaction progress via TLC or HPLC .

- Purification : Employ column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol/water. Confirm purity using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For trace metal removal (e.g., catalysts), use chelating resins .

Q. Which spectroscopic techniques are most effective for characterizing 2,6-Dibromo-3-ethylpyridine?

- Methodology :

- NMR : ¹H NMR (CDCl₃) typically shows a singlet for the ethyl group (δ ~1.3 ppm, triplet for CH₃; δ ~2.6 ppm, quartet for CH₂) and absence of aromatic protons due to bromine substitution. ¹³C NMR confirms quaternary carbons at Br-substituted positions .

- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H]⁺ (calculated for C₇H₈Br₂N: 289.89). Use isotopic pattern analysis to distinguish Br atoms .

- X-ray Crystallography : For crystalline samples, use SHELXL for structure refinement. Mercury software aids in visualizing packing motifs and hydrogen-bonding interactions .

Advanced Research Questions

Q. How can regioselectivity challenges in functionalizing 2,6-Dibromo-3-ethylpyridine be addressed?

- Methodology :

- Cross-Coupling Reactions : For Suzuki-Miyaura coupling, use Pd(PPh₃)₄ with aryl boronic acids. The 3-ethyl group sterically hinders the 2- and 6-positions, favoring substitution at the 4-position. Optimize solvent (toluene/EtOH) and base (K₂CO₃) to minimize side reactions .

- Catalytic Systems : Nickel catalysts (e.g., NiCl₂(dppe)) improve selectivity for alkyl-alkyl couplings. Monitor regioselectivity via GC-MS and DFT calculations to predict reactive sites .

Q. How should contradictory crystallographic data (e.g., bond lengths vs. DFT predictions) be resolved?

- Methodology :

- Refinement Checks : In SHELXL, adjust displacement parameters (ADPs) and validate using R-factor convergence. Compare experimental bond lengths (e.g., C-Br: ~1.89 Å) with DFT-optimized structures (B3LYP/6-311+G(d,p)) .

- Data Cross-Validation : Use IR/Raman spectroscopy to confirm vibrational modes of the ethyl and Br groups. Discrepancies >0.02 Å may indicate twinning; reprocess data with TWINABS .

Q. What strategies mitigate decomposition during high-temperature reactions involving 2,6-Dibromo-3-ethylpyridine?

- Methodology :

- Stability Screening : Conduct thermogravimetric analysis (TGA) to identify decomposition thresholds (>150°C common). Use microwave-assisted synthesis at lower bulk temperatures .

- Protecting Groups : Introduce tert-butoxycarbonyl (Boc) at the pyridine nitrogen to stabilize the core during lithiation or Grignard reactions. Deprotect with TFA/CH₂Cl₂ post-functionalization .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.